molecular formula C12H18N2O2 B8642623 N1-Isopropyl-N1-(4-methoxyphenyl)glycinamide CAS No. 173944-93-9

N1-Isopropyl-N1-(4-methoxyphenyl)glycinamide

Cat. No.: B8642623
CAS No.: 173944-93-9
M. Wt: 222.28 g/mol
InChI Key: XZMLJQBLYQKBGK-UHFFFAOYSA-N
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Description

N1-Isopropyl-N1-(4-methoxyphenyl)glycinamide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

173944-93-9

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-amino-N-(4-methoxyphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C12H18N2O2/c1-9(2)14(12(15)8-13)10-4-6-11(16-3)7-5-10/h4-7,9H,8,13H2,1-3H3

InChI Key

XZMLJQBLYQKBGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)OC)C(=O)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2.86 g of 2-bromo-N-isopropyl-N-(4-methoxy-phenyl)-acetamide (10 mmol) in 100 mL methanol is saturated with ammonia at 0° C. and left for 3 days at ambient temperature in a sealed flask. Methanol and ammonia were removed in vacuo and the residue is dissolved in 100 mL of chloroform and washed with water (2×50 mL). The organic layer is dried over anhydrous MgSO4, filtered, concentrated in vacuo and dried under high vacuum to afford 2.7 g of 2-Amino-N-isopropyl-N-(4-methoxy-phenyl)-acetamide as an oil: 1H NMR (300 MHz, CDCl3) δ6.96 (m, 4H), 4.99 (m, 1H), 3.84 (s, 3H), 2.97 (s, 2H), 1.58 (s, 2H), 1.05 (d, 6H, J=6.6); low resolution MS (ESI)m/e 223 (MH+).
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Synthesis routes and methods II

Procedure details

2-Bromo-N-isopropyl-N-(4-methoxyphenyl)acetamide (1e, 2.86 g) was dissolved in methanol saturated with ammonia at 0° C. and left for 3 days at room temperature in a sealed flask. Methanol and ammonia were removed in vacuo and the residue was dissolved in chloroform (100 ml) and washed with water (2×50 ml). The organic layer was separated and dried with anhydrous MgSO4 and concentrated in vacuo to afford the titled product (1f, 2.7 g). 1H NMR (300 MHz, CDCl3) 6.96 (m, 4H), 4.99 (sept., J=6.6 Hz, 1H), 3.84 (s, 3H), 2.97 (s, 2H), 1.58 (s, 2H), 1.05 (d, J=6.6 Hz, 6H),
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